molecular formula C21H26N2O3 B1205729 Pseudoyohimbine CAS No. 84-37-7

Pseudoyohimbine

Cat. No.: B1205729
CAS No.: 84-37-7
M. Wt: 354.4 g/mol
InChI Key: BLGXFZZNTVWLAY-AECJZGCLSA-N
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Description

Pseudoyohimbine is an indole alkaloid with the molecular formula C21H26N2O3. It is a stereoisomer of yohimbine, a well-known alkaloid derived from the bark of the African tree Pausinystalia johimbe. This compound is found in various plant species, including Rauvolfia canescens and Uncaria species. It has been studied for its potential pharmacological properties and its structural similarity to other bioactive indole alkaloids.

Scientific Research Applications

Pseudoyohimbine has several scientific research applications:

Future Directions

The future directions for research on pseudoyohimbine could involve further exploration of its synthesis, mechanism of action, and potential therapeutic applications. The stereochemical diversification approach used in its synthesis could be further developed and applied to the synthesis of other stereoisomeric alkaloids . Additionally, more research could be conducted to fully elucidate its mechanism of action and to investigate its potential therapeutic uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pseudoyohimbine involves the construction of its complex pentacyclic skeleton. One approach is the enantioselective kinetic resolution of an achiral synthetic surrogate, followed by bioinspired coupling reactions. This method allows for the rapid construction of the entire pentacyclic skeleton and the control of all stereogenic centers .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its limited commercial demand. the synthesis methods used in research laboratories can be scaled up for industrial purposes, involving the use of readily available starting materials and optimized reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Pseudoyohimbine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce various reduced forms of this compound.

Mechanism of Action

Pseudoyohimbine exerts its effects by interacting with specific molecular targets and pathways. It is known to block presynaptic alpha-2 adrenergic receptors, leading to increased parasympathetic (cholinergic) activity and decreased sympathetic (adrenergic) activity. This mechanism is similar to that of yohimbine, which also affects peripheral blood vessels and the autonomic nervous system .

Comparison with Similar Compounds

    Yohimbine: A well-known alpha-2 adrenergic receptor antagonist with similar pharmacological properties.

    Rauwolscine: Another indole alkaloid with similar structural features and biological activity.

    Ajmalicine: An indole alkaloid with antihypertensive properties.

Uniqueness: Pseudoyohimbine is unique due to its specific stereochemistry, which differentiates it from other similar compounds. This unique stereochemistry can influence its biological activity and pharmacological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl (1R,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGXFZZNTVWLAY-AECJZGCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018972
Record name Pseudoyohimbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-37-7
Record name Pseudoyohimbine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pseudoyohimbine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSEUDOYOHIMBINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pseudoyohimbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSEUDOYOHIMBINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ26Z3D476
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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